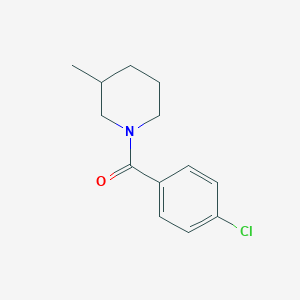
2-(2,6-dichlorophenoxy)-2-methylPropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-dichlorophenoxy)-2-methylPropanoic acid is a synthetic organic compound that belongs to the class of phenoxy herbicides. It is widely used in agriculture to control broadleaf weeds. The compound is known for its effectiveness in selective weed control, making it a valuable tool in crop management.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dichlorophenoxy)-2-methylPropanoic acid typically involves the reaction of 2,6-dichlorophenol with 2-methylpropanoic acid. The process includes the following steps:
Chlorination: 2,6-dichlorophenol is synthesized by chlorinating phenol in the presence of a catalyst.
Esterification: The chlorinated phenol is then esterified with 2-methylpropanoic acid under acidic conditions to form the ester intermediate.
Hydrolysis: The ester intermediate is hydrolyzed to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination and esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dichlorophenoxy)-2-methylPropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and potassium carbonate are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of less chlorinated phenoxy acids.
Substitution: Formation of substituted phenoxy acids with various functional groups.
Scientific Research Applications
2-(2,6-dichlorophenoxy)-2-methylPropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of herbicide action and environmental fate.
Biology: Investigated for its effects on plant physiology and metabolism.
Medicine: Explored for potential therapeutic applications due to its structural similarity to certain bioactive compounds.
Industry: Utilized in the development of new herbicidal formulations and agricultural practices.
Mechanism of Action
The mechanism of action of 2-(2,6-dichlorophenoxy)-2-methylPropanoic acid involves the disruption of plant growth processes. The compound mimics natural plant hormones called auxins, leading to uncontrolled growth and eventual death of the target weeds. The molecular targets include auxin receptors and related signaling pathways, which are crucial for normal plant development.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: Another widely used phenoxy herbicide with similar herbicidal properties.
Mecoprop: A phenoxy herbicide used for selective weed control in lawns and turf.
Dicamba: A benzoic acid herbicide with a similar mode of action.
Uniqueness
2-(2,6-dichlorophenoxy)-2-methylPropanoic acid is unique due to its specific structural features, which confer distinct selectivity and potency in weed control. Its effectiveness in controlling a broad spectrum of broadleaf weeds while being safe for crops makes it a valuable herbicide in agricultural practices.
Properties
IUPAC Name |
2-(2,6-dichlorophenoxy)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c1-10(2,9(13)14)15-8-6(11)4-3-5-7(8)12/h3-5H,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTBTAXSGBQRGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=C(C=CC=C1Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B171704.png)

![3-Chloro-4-methylbenzo[b]thiophene](/img/structure/B171711.png)


![1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane](/img/structure/B171728.png)




![2-(Imidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B171744.png)
![1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine](/img/structure/B171752.png)

